molecular formula C8H5ClN2O2S B2613333 2-Chloromethyl-6-nitrobenzo[d]thiazole CAS No. 188624-36-4

2-Chloromethyl-6-nitrobenzo[d]thiazole

Cat. No.: B2613333
CAS No.: 188624-36-4
M. Wt: 228.65
InChI Key: OJJRLTPAYKTPEI-UHFFFAOYSA-N
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Description

Contextual Significance of Benzothiazole (B30560) Derivatives in Synthetic Organic Chemistry

Benzothiazole, a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in organic chemistry. mdpi.comijcrt.org Its derivatives are recognized as "privileged structures" due to their wide range of applications, particularly in medicinal chemistry and materials science. ontosight.aibibliomed.org The benzothiazole nucleus is a key pharmacophore in numerous compounds with diverse biological activities. ontosight.airesearchgate.netpharmacyjournal.in

The versatility of the benzothiazole ring system stimulates significant interest among synthetic chemists to develop novel derivatives. ontosight.ai These compounds are investigated for a multitude of purposes, underscoring the importance of this heterocyclic core in drug discovery and development programs. ontosight.aibibliomed.org The ability to functionalize the benzothiazole core at various positions allows for the fine-tuning of its chemical and physical properties, leading to the creation of extensive libraries of compounds for screening.

Structural Characteristics and Academic Interest in 2-Chloromethyl-6-nitrobenzo[d]thiazole

The structure of this compound is notable for two key functional groups that dictate its chemical behavior. The chloromethyl group (-CH₂Cl) at the 2-position is a reactive site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various other functional groups, making it a versatile synthetic handle for constructing more elaborate molecular architectures.

The nitro group (-NO₂) at the 6-position is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the entire benzothiazole ring system, affecting its reactivity. ontosight.ai The nitro group itself can undergo a range of chemical transformations, most notably reduction to an amino group, which provides another point for diversification and the synthesis of compounds like 2-amino-6-nitrobenzothiazole (B160904) derivatives. nih.govnih.gov This dual functionality makes this compound a subject of academic interest as a precursor for a variety of substituted benzothiazoles.

Below is a table summarizing the key properties of the related compound, 2-Chloro-6-nitrobenzothiazole.

PropertyValue
Molecular Formula C₇H₃ClN₂O₂S
Molecular Weight 214.63 g/mol
IUPAC Name 2-chloro-6-nitro-1,3-benzothiazole
CAS Number 2407-11-6
Canonical SMILES C1=CC2=C(C=C1N+[O-])SC(=N2)Cl
Data sourced from PubChem CID 75476 nih.gov

Historical Development of Benzothiazole Synthesis Relevant to Chloromethyl and Nitro Substitution

The synthesis of the benzothiazole core dates back to 1887, with A.W. Hoffmann's initial work. mdpi.com A cornerstone of benzothiazole synthesis is the reaction of 2-aminothiophenols with various electrophiles. mdpi.comnih.gov The most common methods involve the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. mdpi.comnih.gov

The introduction of specific substituents like the chloromethyl and nitro groups involves more targeted synthetic strategies. For instance, 2-chloromethyl benzothiazoles can be synthesized by reacting 2-aminothiophenol with chloroacetyl chloride. mdpi.com This provides a direct route to installing the reactive chloromethyl handle at the 2-position.

The nitration of the benzothiazole ring is a common electrophilic aromatic substitution reaction. The position of nitration is influenced by the existing substituents and reaction conditions. To achieve 6-nitro substitution with high selectivity, a common strategy involves the nitration of an N-acylated 2-aminobenzothiazole, followed by the removal of the acyl protecting group. google.com This multi-step process is often preferred to direct nitration to avoid the formation of undesired isomers. google.com The synthesis of nitro-substituted benzothiazoles is of great interest due to the significant biological activities these compounds can exhibit. rjptonline.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJRLTPAYKTPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188624-36-4
Record name 2-(chloromethyl)-6-nitro-1,3-benzothiazole
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Synthetic Methodologies for 2 Chloromethyl 6 Nitrobenzo D Thiazole and Precursor Intermediates

Cyclocondensation Approaches for the Benzothiazole (B30560) Scaffold Formation

The construction of the benzothiazole ring is a cornerstone of synthetic organic chemistry, with numerous strategies developed to achieve this bicyclic system. mdpi.com The most prevalent and direct method involves the reaction between a 2-aminobenzenethiol and a compound containing a carbonyl or equivalent functional group. nih.gov

Condensation of 2-Amino-5-nitrobenzenethiol with Chloroacetyl Halides

The principal route for synthesizing 2-chloromethyl-6-nitrobenzo[d]thiazole involves the reaction of the key precursor, 2-amino-5-nitrobenzenethiol, with a chloroacetyl halide, most commonly chloroacetyl chloride. This reaction directly introduces the chloromethyl group at the 2-position of the benzothiazole ring while incorporating the nitro group from the substituted aniline (B41778) precursor.

The condensation reaction between 2-aminothiophenols and chloroacetyl chloride has been optimized using various techniques to improve yield, reduce reaction time, and employ more environmentally benign conditions. mdpi.com Microwave-assisted synthesis has emerged as a particularly efficient method. For instance, the reaction of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation can be completed in as little as 10 minutes, offering a significant improvement over traditional heating methods. mdpi.com

Another approach utilizes a basic heterogeneous catalyst, such as potassium fluoride (B91410) on alumina (B75360) (KF·Al₂O₃), for the reaction of 2-aminothiophenol (B119425) with acid chlorides. nih.gov This one-pot synthesis proceeds under mild conditions, results in high yields, and allows for the simple recovery and recycling of the catalyst. nih.gov The reaction is often clean, with no significant by-products detected. nih.gov

Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis
MethodCatalyst/SolventConditionsReaction TimeAdvantagesReference
Microwave-AssistedAcetic AcidMicrowave Irradiation10 minRapid, Efficient, Environmentally Friendly mdpi.com
Heterogeneous CatalysisKF·Al₂O₃Mild ConditionsNot SpecifiedHigh Yield, Recyclable Catalyst, No By-products nih.gov

The mechanism for the formation of the 2-substituted benzothiazole from 2-aminobenzenethiol and an acyl chloride proceeds through a well-established pathway. The reaction is initiated by the nucleophilic attack of the amino group of the 2-aminobenzenethiol on the electrophilic carbonyl carbon of the chloroacetyl chloride. This forms an N-acylated intermediate, an o-amidothiophenol. sci-hub.se

Alternative Cyclization Pathways for Substituted Benzothiazoles

While the direct condensation with acyl halides is highly effective, several alternative pathways exist for the synthesis of the benzothiazole scaffold, providing versatility in substrate scope and reaction conditions.

A widely used alternative involves the condensation of 2-aminobenzenethiols with carboxylic acids or their derivatives, such as esters and anhydrides. semanticscholar.orgresearchgate.net These methods often require catalysts to facilitate the reaction.

One effective protocol employs a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel for the condensation of 2-aminobenzenethiol with various aliphatic or aromatic carboxylic acids. nih.gov This method is noted for its simplicity and the wide availability of carboxylic acids as starting materials. nih.gov Microwave irradiation has also been successfully applied to this transformation, using P₄S₁₀ as a catalyst in a solvent-free, rapid, and high-yielding process. nih.gov Furthermore, a green chemistry approach involves the use of choline (B1196258) chloride under direct concentrated solar radiation to catalyze the acylation of 2-aminothiophenol with acetic acid, showcasing a metal-free and oxidant-free synthesis. nih.gov

Table 2: Catalysts and Conditions for Benzothiazole Synthesis from Carboxylic Acids
ReactantCatalyst/MediumConditionsKey FeaturesReference
Carboxylic AcidsMethanesulfonic acid/Silica gelNot SpecifiedHeterogeneous, Simple nih.gov
Fatty AcidsP₄S₁₀Microwave Irradiation (3-4 min)Solvent-free, Rapid, High Yield nih.gov
Acetic AcidCholine ChlorideSolar RadiationGreen Synthesis, Metal-free nih.gov

Another distinct strategy for forming the benzothiazole ring is through the intramolecular cyclization of ortho-halogenated precursors. nih.govmdpi.com This approach builds the thiazole (B1198619) ring onto a pre-existing halogenated benzene (B151609) derivative.

A notable example is the thermally induced, metal-free intramolecular cyclization of ortho-bromothiobenzanilides. researchgate.net This method provides a highly regioselective and efficient route to diversely substituted benzothiazoles in moderate to high yields. The reaction proceeds via the formation of a carbon-sulfur bond, and its efficiency is independent of the electronic nature of the substituents on the aromatic rings. researchgate.net Similarly, benzothiazoles can be synthesized from ortho-halothioureas using transition metal catalysts like Cu(I) and Pd(II). mdpi.com Another variation involves the cyclization of thioformanilides, which can be promoted by reagents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at ambient temperature, proceeding through a proposed sulfanyl (B85325) radical intermediate. organic-chemistry.org

Functionalization Strategies for Chloromethyl and Nitro Group Introduction

The creation of the target compound relies on established and reliable methods for chlorination and nitration, tailored to the specific reactivity of the benzothiazole scaffold. The sequence of these reactions is crucial; typically, the benzothiazole ring is first nitrated, and then the C2-methyl group is chlorinated.

Direct Chlorination Methodologies at the C2-Methyl Position of Benzothiazoles

The introduction of a chlorine atom onto the methyl group at the C2 position of a benzothiazole ring transforms it into a reactive chloromethyl group, a valuable handle for further chemical modification. This functionalization is commonly achieved through reactions involving radical intermediates or by using potent chlorinating agents.

One prevalent method for this transformation is the use of sulfuryl chloride (SO2Cl2). This reagent can effectively chlorinate the 2-methyl group of benzothiazole derivatives. The reaction of 2-mercaptobenzothiazole (B37678) precursors with sulfuryl chloride is a known route to produce 2-chlorobenzothiazoles in excellent yields. researchgate.net The simple addition of water has been found to significantly improve the efficiency and reproducibility of this reaction, an effect attributed to the formation of acid from the partial hydrolysis of sulfuryl chloride. researchgate.net While this method targets the C2 position directly, for the synthesis of this compound, the starting material would be 2-methyl-6-nitrobenzothiazole.

Another approach involves the direct chlorination of benzothiazole using elemental chlorine in an inert, boiling solvent, with a catalyst such as iron-III chloride or aluminum chloride. google.com However, for creating the C2-chloromethyl group, reagents that favor side-chain halogenation are necessary. Thionyl chloride (SOCl2) has also been explored, although its reaction with 2-mercaptobenzothiazole yields dibenzothiazolyl disulfide rather than the desired 2-chloro derivative. google.com In some contexts, slow chlorination reactions have been noted, requiring an excess of the chlorinating agent to proceed to completion. nih.gov

Table 1: Comparison of Chlorination Agents for Benzothiazole Derivatives

Chlorinating Agent Substrate Example Key Conditions Outcome/Yield Citation
Sulfuryl Chloride (SO2Cl2) 2-Mercaptobenzothiazoles Addition of water Excellent yields of 2-chlorobenzothiazoles researchgate.net
Elemental Chlorine (Cl2) Benzothiazole Inert boiling solvent, FeCl3 or AlCl3 catalyst High yields of 2-chlorobenzothiazole google.com
Thionyl Chloride (SOCl2) 2-Mercaptobenzothiazole N/A Forms dibenzothiazolyl disulfide google.com

Nitration Pathways on the Benzene Ring of Benzothiazole Systems

Nitration of the benzothiazole system is a classic electrophilic aromatic substitution reaction used to install a nitro group on the fused benzene ring. The position of nitration is governed by the electronic properties of the heterocyclic ring. For benzothiazole, nitration typically occurs at the 6-position.

The most common method for nitrating benzothiazoles involves a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comrjpbcs.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. masterorganicchemistry.com This standard procedure has been successfully applied to synthesize 2-amino-6-nitrobenzothiazole (B160904), a key intermediate for various dyes and pharmaceuticals. rjpbcs.comgoogle.com The process often involves first protecting the 2-amino group via acylation, followed by nitration and subsequent deprotection to achieve high selectivity for the 6-nitro product. google.com

For the synthesis of the direct precursor to the target compound, 2-methylbenzothiazole (B86508) would be subjected to similar nitrating conditions. The reaction of 2-thiocyanatoaniline with nitric acid in the presence of sulfuric acid is a documented pathway to produce 2-amino-6-nitrobenzothiazole. rjpbcs.com A quantitative study of benzothiazole nitration confirms the regioselectivity of this process. rsc.org The use of alternative nitrating systems, such as tert-butyl nitrite (B80452) with a cobalt catalyst, has been developed for other heterocyclic systems like indoles, showcasing the ongoing search for milder and more selective methods. sci-hub.se

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. In the context of benzothiazole synthesis, this has led to the adoption of advanced techniques such as microwave-assisted synthesis, novel catalytic systems, and solvent-free reaction conditions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. scispace.com This technology has been successfully applied to the synthesis of various benzothiazole derivatives.

For instance, the condensation reaction between 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde (B1329479) to form a Schiff base was completed in 8-10 minutes under microwave irradiation, yielding a significantly better product availability compared to the 2-hour reflux required by conventional heating. scispace.com Similarly, the synthesis of 2-hydrazineylbenzo[d]thiazole derivatives was achieved in just 6 minutes using microwave heating. ijpbs.com The Knoevenagel condensation to produce key benzothiazole intermediates has also been shown to be highly efficient under microwave irradiation, with reactions completing in minutes. mdpi.com These examples demonstrate the potential of microwave-assisted protocols to accelerate the synthesis of precursors for this compound. mdpi.comnih.govscielo.br

Table 2: Microwave-Assisted vs. Conventional Synthesis of Benzothiazole Derivatives

Reaction Type Conventional Method (Time) Microwave Method (Time) Advantage of Microwave Citation
Schiff Base Formation 2 hours 8-10 minutes Drastic time reduction, better yield scispace.com
Hydrazinylbenzothiazole Synthesis Not specified 6 minutes Rapid synthesis ijpbs.com
Knoevenagel Condensation Long reaction time 10 minutes High efficiency and yield (92%) mdpi.com

Catalytic Systems in Benzothiazole Synthesis (e.g., metal-catalyzed cyclizations)

Catalysis plays a pivotal role in the modern synthesis of benzothiazoles, offering high efficiency and selectivity. Various metal-based catalytic systems have been developed for the crucial cyclization step that forms the benzothiazole core.

Copper-catalyzed methods are particularly prominent. One efficient approach involves the condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper, which is applicable to a wide range of substrates and provides excellent yields. acs.org Another copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde also yields 2-substituted benzothiazoles. organic-chemistry.org Palladium is another effective catalyst; for example, Pd/C has been used for the ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature to give 2-substituted benzothiazoles. organic-chemistry.org Cheaper and less toxic metals like Nickel(II) salts have also proven to be very good catalysts for constructing the benzothiazole ring under mild conditions. nih.gov

Solvent-Free and Environmentally Conscious Methods

Green chemistry principles encourage the reduction or elimination of hazardous solvents. In benzothiazole synthesis, several solvent-free and environmentally friendly methods have been developed. These protocols not only reduce environmental impact but can also simplify work-up procedures and lower costs.

Solvent-free condensation of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature has been shown to produce benzothiazole derivatives in excellent yields with short reaction times. researchgate.net Another green approach involves the condensation of 2-aminobenzenethiol with benzoic acid derivatives in a one-pot, solid-phase reaction using molecular iodine as a catalyst, which avoids the need for any solvent. nih.govpharmacyjournal.in This method is significantly more cost-effective than previous protocols that used polyphosphoric acid or microwave synthesis. pharmacyjournal.in The use of recyclable catalysts, such as a Brønsted acidic ionic liquid (BAIL) gel, allows for the synthesis of benzothiazoles under solvent-free conditions with the added benefit of catalyst reuse, making it promising for industrial applications. nih.govacs.org

Table 3: Overview of Catalytic and Green Synthesis Methods for Benzothiazoles

Method Type Catalyst/Conditions Key Advantages Citation
Metal-Catalyzed Copper salts High efficiency, wide substrate scope acs.org
Metal-Catalyzed Pd/C Mild conditions, ligand/additive-free organic-chemistry.org
Solvent-Free Molecular Iodine Solid-phase, no solvent, low cost nih.govpharmacyjournal.in
Solvent-Free BAIL gel Recyclable catalyst, no additives nih.govacs.org
Solvent-Free None (at room temp) Simple, excellent yields, short time researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 6 Nitrobenzo D Thiazole

Reactivity of the Chloromethyl Moiety at C2

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The stability of the potential benzothiazol-2-ylmethyl carbocation intermediate, radical, or anion plays a crucial role in its reaction pathways.

Nucleophilic Substitution Reactions (SN2-type) with Various Nucleophiles

The chloromethyl group at the C2 position of the benzothiazole (B30560) ring is analogous to a benzylic halide, making it a good substrate for SN2-type reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the chloride ion as a leaving group.

2-Chloromethyl-6-nitrobenzo[d]thiazole is anticipated to react with oxygen-centered nucleophiles such as phenoxides to form the corresponding ether derivatives. In a typical SN2 reaction, the phenoxide ion would attack the methylene (B1212753) carbon, leading to the displacement of the chloride. The reaction between sodium phenoxide and alkyl halides is a well-established method for the synthesis of ethers. rsc.org While specific studies on the reaction of this compound with phenols are not extensively documented, the general reactivity of benzylic halides suggests that this transformation is feasible. rsc.org The reaction would likely proceed by dissolving the this compound and the desired phenol (B47542) in a suitable polar aprotic solvent, such as acetone (B3395972) or DMF, in the presence of a base like potassium carbonate to generate the phenoxide in situ.

Table 1: Predicted Products from Reactions with Oxygen-Centered Nucleophiles

NucleophileReagents/ConditionsPredicted Product
PhenolK₂CO₃, Acetone, Reflux2-(Phenoxymethyl)-6-nitrobenzo[d]thiazole
Sodium methoxide (B1231860)Methanol, RT2-(Methoxymethyl)-6-nitrobenzo[d]thiazole

The reaction of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, is expected to yield the corresponding 2-(aminomethyl)-6-nitrobenzo[d]thiazole derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. For instance, the synthesis of 2-amino-6-nitrobenzothiazole-derived hydrazones has been reported, which involves the reaction of a hydrazine (B178648) derivative with a suitable electrophile. nih.govresearchgate.net This suggests that this compound would readily react with hydrazine to form 2-(hydrazinylmethyl)-6-nitrobenzo[d]thiazole.

A notable reaction involving a nitrogen-containing reagent is the Sommelet reaction, where a benzyl (B1604629) halide is converted to an aldehyde using hexamine (hexamethylenetetramine). wikipedia.org This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt by the nucleophilic attack of hexamine on the benzylic carbon, followed by hydrolysis to the aldehyde. wikipedia.org This indicates that this compound can react with hexamine, a nitrogen-centered nucleophile, to form a key intermediate for further transformations. wikipedia.org

Table 2: Predicted Products from Reactions with Nitrogen-Centered Nucleophiles

NucleophileReagents/ConditionsPredicted Product
AmmoniaEthanol, Sealed tube2-(Aminomethyl)-6-nitrobenzo[d]thiazole
PiperidineK₂CO₃, Acetonitrile, Reflux2-(Piperidin-1-ylmethyl)-6-nitrobenzo[d]thiazole
HydrazineEthanol, Reflux2-(Hydrazinylmethyl)-6-nitrobenzo[d]thiazole

Sulfur-centered nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and are expected to react readily with this compound in SN2 reactions to form thioethers. The high nucleophilicity of thiols would facilitate the displacement of the chloride ion. These reactions are typically carried out in the presence of a weak base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Table 3: Predicted Products from Reactions with Sulfur-Centered Nucleophiles

NucleophileReagents/ConditionsPredicted Product
ThiophenolNaOH, Ethanol, RT2-(Phenylthiomethyl)-6-nitrobenzo[d]thiazole
Sodium thiomethoxideMethanol, RT2-(Methylthiomethyl)-6-nitrobenzo[d]thiazole
Sodium hydrosulfideEthanol, RT6-Nitrobenzo[d]thiazole-2-methanethiol

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net This generates a benzothiazol-2-ylmethyl radical and a chlorine radical. khanacademy.orgyoutube.commasterorganicchemistry.com

The formation of 2-chloromethylbenzothiazole via free-radical chlorination of 2-methylbenzothiazole (B86508) suggests that a radical can be stabilized at the methylene position. nih.gov The subsequent reactions of the benzothiazol-2-ylmethyl radical can include:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 2-methyl-6-nitrobenzo[d]thiazole.

Coupling: Two radicals can combine in a termination step. For example, two benzothiazol-2-ylmethyl radicals could dimerize. youtube.com

Addition to double bonds: The radical can add to an alkene, initiating a polymerization process.

While specific studies on the radical reactions of this compound are limited, the principles of free-radical chemistry suggest its potential to participate in such transformations. beilstein-journals.orgresearchgate.net

Functional Group Interconversions (e.g., oxidation to aldehyde/acid, reduction to methyl)

The chloromethyl group can be converted into other functional groups through oxidation or reduction.

Oxidation: The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. A classic method for converting a benzylic halide to an aldehyde is the Sommelet reaction, which uses hexamine followed by hydrolysis. wikipedia.org This reaction is particularly useful for substrates that are sensitive to stronger oxidizing agents. Direct oxidation of the related 2-methylbenzothiazole to 2-benzothiazolecarboxaldehyde has also been reported, indicating the feasibility of oxidation at this position. nih.govacs.org Further oxidation of the aldehyde would yield the corresponding carboxylic acid.

Table 4: Oxidation Reactions of this compound

Target Functional GroupReagents/ConditionsProduct
Aldehyde1. Hexamine, CHCl₃, Reflux; 2. H₂O, Heat6-Nitrobenzo[d]thiazole-2-carboxaldehyde
Carboxylic AcidKMnO₄, H₂O/Pyridine, Heat6-Nitrobenzo[d]thiazole-2-carboxylic acid

Reduction: The chloromethyl group can be reduced to a methyl group. A common method for this transformation is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.comclariant.com This process involves the hydrogenolysis of the carbon-chlorine bond.

Table 5: Reduction Reaction of this compound

Target Functional GroupReagents/ConditionsProduct
MethylH₂, Pd/C, Ethanol, RT2-Methyl-6-nitrobenzo[d]thiazole

Reactivity of the Nitro Group at C6

Reduction of the Nitro Group to Amino Functionality and Subsequent Transformations

The reduction of the nitro group on the aromatic ring to a primary amine is a fundamental and versatile transformation in organic synthesis. nih.govsci-hub.se This conversion dramatically alters the electronic properties of the molecule, as the potent electron-withdrawing nitro group (Hammett constant σp = +0.78) is replaced by a strong electron-donating amino group (σp = -0.66). nih.gov This opens up pathways for a variety of subsequent functionalizations.

Commonly employed methods for the reduction of aromatic nitro compounds are broadly applicable to this compound. These methods include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation:

Palladium on Carbon (Pd/C): This is a highly efficient and common method for nitro group reduction. commonorganicchemistry.com However, care must be taken as the chloromethyl group could be susceptible to hydrogenolysis.

Raney Nickel: This catalyst is also effective and is often used when trying to avoid dehalogenation of aromatic halides, which may be a concern for the chloromethyl group. commonorganicchemistry.com

Chemical Reduction:

Metals in Acid: Reagent systems like iron in acetic acid (Fe/CH₃COOH), zinc in acetic acid (Zn/CH₃COOH), or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are classic and mild methods for this reduction. commonorganicchemistry.com These methods are generally tolerant of other functional groups. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (B99878) (Na₂S): These reagents can be useful alternatives when hydrogenation or strongly acidic conditions are not compatible with the substrate. wikipedia.org

The resulting product, 2-chloromethyl-6-aminobenzo[d]thiazole, is a valuable intermediate. The newly formed amino group can undergo a range of subsequent transformations:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents (e.g., halides, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions. libretexts.org

Acylation and Sulfonylation: The amine can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which are important in the synthesis of various heterocyclic systems and biologically active molecules. nih.govrjpbcs.com

Reaction Type Reagents and Conditions Product Potential Subsequent Reactions
Nitro ReductionH₂, Pd/C or Raney Nickel2-Chloromethyl-6-aminobenzo[d]thiazoleDiazotization, Acylation, Schiff Base Formation
Nitro ReductionFe, Zn, or SnCl₂ in acid2-Chloromethyl-6-aminobenzo[d]thiazoleDiazotization, Acylation, Schiff Base Formation
DiazotizationNaNO₂, HCl (aq), 0-5 °C2-Chloromethyl-6-diazoniumbenzothiazole chlorideSandmeyer reactions (e.g., with CuCl, CuBr, CuCN)
AcylationAcyl chloride, pyridineN-(2-(chloromethyl)benzo[d]thiazol-6-yl)amideFurther functionalization of the amide
Schiff Base FormationAldehyde (R-CHO), acid catalystN-((E)-R-ylidene)-2-(chloromethyl)benzo[d]thiazol-6-amineReduction to secondary amines, cycloaddition reactions

Electron-Withdrawing Effects of the Nitro Group on Benzothiazole Ring Reactivity

The nitro group exerts a strong electron-withdrawing influence on the benzothiazole ring through both inductive and resonance effects. nih.govresearchgate.net This has profound consequences for the molecule's reactivity, particularly concerning substitution reactions on the aromatic (benzene) portion of the ring system.

Deactivation of the Aromatic Ring: The nitro group significantly reduces the electron density of the benzene (B151609) ring, making it much less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzothiazole. youtube.com The ring is "deactivated" towards attack by electrophiles.

Directing Effects: For any electrophilic substitution that does occur, the nitro group is a meta-director. youtube.com This means it directs incoming electrophiles to the positions meta to itself (C5 and C7).

Activation towards Nucleophilic Attack: Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org It helps to stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction, particularly when the nitro group is ortho or para to the leaving group. libretexts.orgwikipedia.org In this molecule, a leaving group at C5 or C7 would be para or ortho, respectively, to the C6 nitro group, making these positions activated for SNAr.

Reactivity of the Benzothiazole Heterocyclic Ring System

The benzothiazole ring itself possesses a unique reactivity pattern, influenced by the fused benzene ring and the constituent sulfur and nitrogen heteroatoms. This reactivity is further modulated by the substituents at the C2 and C6 positions.

Electrophilic Substitution Reactions on the Aromatic Core

As discussed, the C6-nitro group strongly deactivates the benzene ring towards electrophilic attack. youtube.com Therefore, forcing conditions (e.g., high temperatures, strong acids) would be required for any further electrophilic substitution. If such a reaction were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The nitro group directs meta (to C5 and C7), while the thiazole (B1198619) ring itself tends to direct electrophiles to the benzene ring, often favoring the C4 and C6 positions in the absence of other strongly directing groups. Given the deactivating nature of the C6-nitro group, substitution at C5 or C7 would be the most likely, albeit difficult, outcome.

Nucleophilic Aromatic Substitution Reactions of the Benzothiazole System

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction pathway for this electron-deficient system. wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, as they stabilize the intermediate anionic σ-complex (Meisenheimer complex). nih.govyoutube.com

The C6-nitro group strongly activates the ring for nucleophilic attack. libretexts.orgwikipedia.org While the chloromethyl group is not directly on the aromatic core, the chlorine atom at the C2 position of some benzothiazole derivatives can be displaced by nucleophiles. ontosight.ai However, in this compound, the chlorine is on a methyl group, making it more susceptible to standard nucleophilic substitution (SN2) rather than SNAr at the C2 position. The primary focus for SNAr on this molecule would be the potential displacement of other leaving groups on the benzene ring, with the C6-nitro group facilitating the reaction. For example, if a halogen were present at the C7 position, it would be activated towards displacement by a nucleophile due to the ortho nitro group.

Ring-Opening and Ring-Closing Reactions of the Benzothiazole Core

The benzothiazole ring is a stable aromatic system and does not readily undergo ring-opening reactions. However, under specific and often harsh conditions, the thiazole portion of the ring can be cleaved. Kinetic studies on 6-nitrobenzothiazole (B29876) have shown that it can undergo a ring-opening reaction upon interaction with strong nucleophiles like the methoxide ion in solvents such as DMSO. rsc.orgrsc.org This interaction leads to the formation of a Meisenheimer-like adduct, which can then proceed to an open-chain anion, 2-methoxymethyleneamino-5-nitrobenzenethiolate. rsc.orgrsc.org This demonstrates that the thiazole ring, particularly when activated by the nitro group, is susceptible to cleavage by potent nucleophiles.

Reaction Type Reagents/Conditions Observed/Expected Outcome Reference
Electrophilic SubstitutionStrong Electrophile (e.g., Br₂, FeBr₃)Difficult reaction; expected substitution at C5 or C7 youtube.com
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RO⁻, R₂NH)Favorable if a leaving group is at C5 or C7 libretexts.orgwikipedia.org
Ring-OpeningStrong Nucleophile (e.g., CH₃O⁻ in DMSO)Cleavage of the thiazole ring to form an open-chain thiolate rsc.orgrsc.org

Applications in Advanced Organic Synthesis and Materials Precursors

2-Chloromethyl-6-nitrobenzo[d]thiazole as a Key Synthetic Intermediate

The strategic placement of the chloromethyl group on the benzothiazole (B30560) nucleus makes this compound a pivotal precursor in multi-step organic syntheses. This functional group is readily displaced by a variety of nucleophiles, providing a straightforward entry point for the construction of more elaborate molecular architectures. This reactivity is fundamental to its role in building complex heterocyclic systems and diversifying the substitution patterns around the core benzothiazole structure.

A primary application of this compound is in the synthesis of fused and linked polyheterocyclic systems. These complex structures often exhibit enhanced biological activities or novel material properties due to their rigid, three-dimensional conformations. rsc.org The reactivity of the chloromethyl group is harnessed to forge new carbon-heteroatom bonds, leading to the annulation of additional heterocyclic rings onto the benzothiazole framework.

The quinazolinone ring system is a well-known pharmacophore found in numerous therapeutic agents. nih.govresearchgate.net The synthesis of hybrid molecules incorporating both benzothiazole and quinazolinone moieties is an active area of research. nih.govresearchgate.net this compound can be envisioned as a key starting material for such syntheses. A plausible synthetic route involves a two-step process. First, the chloromethyl group is converted into a primary amine. This transformation can be achieved through various methods, such as reaction with sodium azide (B81097) followed by reduction, or via the Gabriel synthesis. The resulting 2-(aminomethyl)-6-nitrobenzo[d]thiazole can then undergo condensation with 2-aminobenzoic acid derivatives (anthranilic acids) or related benzoxazinones to construct the quinazolinone ring, thereby linking the two heterocyclic systems. This strategy allows for the creation of novel scaffolds for evaluation in drug discovery programs. nih.gov

Thiadiazoles, particularly 1,3,4-thiadiazole (B1197879) derivatives, are another class of heterocycles with a broad spectrum of biological activities. researchgate.net The incorporation of a benzothiazole unit into a thiadiazole-containing molecule can lead to compounds with synergistic or novel pharmacological profiles. This compound is an ideal precursor for this purpose. The synthesis can be initiated by the nucleophilic substitution of the chlorine atom with hydrazine (B178648), yielding 2-(hydrazinylmethyl)-6-nitrobenzo[d]thiazole. nih.gov This hydrazine derivative is a crucial intermediate that can be cyclized with various one-carbon synthons to form the 1,3,4-thiadiazole ring. For instance, reaction with carbon disulfide in a basic medium would yield a mercapto-substituted thiadiazole, while reaction with orthoesters could lead to other substituted thiadiazole analogues. researchgate.net

Table 1: Representative Reactions for Thiadiazole Synthesis from Hydrazine Intermediates

Starting HydrazineReagentResulting HeterocycleReference
2-Hydrazinobenzo[d]thiazoleCarbon Disulphide / AlkaliFused Thiazolo[2,3-c] rsc.orgnih.govresearchgate.nettriazole derivative researchgate.net
2-Hydrazinobenzo[d]thiazoleTriethylformateFused rsc.orgnih.govresearchgate.nettriazolo[3,4-b]benzothiazole researchgate.net
2-Hydrazinobenzo[d]thiazoleAromatic Aldehydes (forms Schiff's base), then Bromine/Acetic AcidFused Triazole Ring System researchgate.net

The imidazo[2,1-b]thiazole (B1210989) core is a privileged scaffold in medicinal chemistry, present in compounds with a wide range of therapeutic properties, including anticancer and anthelmintic activities. researchgate.netmdpi.comnih.gov The synthesis of benzo-fused analogues, namely benzo[d]imidazo[2,1-b]thiazoles, is of significant interest. rsc.org this compound is a key electrophilic component for the construction of this fused system. In a typical cyclocondensation reaction, it can be reacted with a compound that provides the requisite nitrogen and carbon atoms to form the imidazole (B134444) ring. For example, reaction with 2-aminothiazole (B372263) or its derivatives would lead to the formation of the corresponding imidazo[2,1-b]thiazole salt, which can be subsequently cyclized. A more direct approach involves the reaction with primary amines or other nitrogen nucleophiles to form an intermediate which then undergoes intramolecular cyclization to furnish the fused heterocyclic system. The versatility of this reaction allows for the introduction of various substituents on the imidazole portion of the molecule, facilitating the development of structure-activity relationships. rsc.org

Beyond the construction of complex fused systems, the primary utility of this compound lies in its ability to be readily converted into a wide array of structural analogues through simple nucleophilic substitution reactions. The reactive C-Cl bond allows for the introduction of various functional groups at the 2-position, enabling fine-tuning of the molecule's steric, electronic, and physicochemical properties. This chemical handle is invaluable for creating libraries of compounds for screening purposes in drug discovery and materials science.

Table 2: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
AminesAmmonia, Primary/Secondary Amines-CH₂-NRR'
ThiolsSodium Thiolates, Thiourea-CH₂-SR
Alcohols/PhenolsSodium Alkoxides/Phenoxides-CH₂-OR
CyanideSodium or Potassium Cyanide-CH₂-CN
AzideSodium Azide-CH₂-N₃
CarboxylatesSodium Acetate-CH₂-O-C(=O)R

Construction of Complex Polyheterocyclic Systems

Design and Synthesis of Chemically-Functionalized Molecular Probes

Benzothiazole derivatives are known to exhibit interesting photophysical properties, with many acting as fluorescent scaffolds. stemmpress.comnih.gov This intrinsic fluorescence makes them attractive candidates for the development of molecular probes for biological imaging and chemical sensing. This compound provides a convenient synthetic entry point for creating such probes. The chloromethyl group serves as a reactive linker to which a specific recognition element (e.g., an ionophore, a ligand for a biomolecule, or a reactive group for detecting a specific analyte) can be covalently attached. nih.gov

For instance, a probe for detecting a specific metal ion could be synthesized by reacting this compound with a chelating agent. Similarly, probes for detecting specific enzymes could be designed by attaching a substrate moiety that undergoes a fluorescence-modulating reaction upon enzymatic cleavage. The nitro group at the 6-position can also influence the photophysical properties, often acting as a quencher whose effect can be modulated by chemical reactions, forming the basis for 'turn-on' fluorescent probes. The synthesis of probes based on the thiazole (B1198619) orange (TO) scaffold, which contains a benzothiazole unit, highlights the utility of this core in designing probes for nucleic acid detection. researchgate.netrsc.org The 2-chloromethyl handle allows for the straightforward conjugation of this fluorogenic unit to oligonucleotides or other targeting vectors. rsc.org

Development of Derivatization Reagents for Analytical Chemistry

In analytical chemistry, particularly in chromatography techniques like HPLC and GC, derivatization is a critical process used to modify an analyte to enhance its detection and separation. greyhoundchrom.comresearchgate.net This chemical modification can improve volatility, increase thermal stability, or introduce a chromophoric or fluorophoric tag for sensitive detection. researchgate.netgcms.cz

While specific documented applications of this compound as a derivatizing agent are not prevalent in the reviewed literature, its chemical structure is ideally suited for this purpose. The compound possesses two key features that define an effective derivatization reagent for UV-visible detection:

A Reactive Site: The 2-chloromethyl group serves as a reactive handle. It can readily undergo nucleophilic substitution reactions with analytes containing functional groups such as hydroxyls (-OH), thiols (-SH), or amines (-NH2). This reaction forms a stable covalent bond, effectively "tagging" the analyte.

A Chromophore: The 6-nitrobenzothiazole (B29876) core is a strong chromophore. The nitro group, being a powerful electron-withdrawing group, in conjugation with the benzothiazole ring system, ensures strong absorption of ultraviolet-visible light.

The derivatization process would involve reacting the target analyte with this compound, thereby attaching the nitrobenzothiazole tag. This allows for highly sensitive detection of the derivatized analyte using a standard UV-Vis detector in an HPLC system.

Table 1: Potential Derivatization Reactions

Analyte Functional GroupReaction TypeResulting Linkage
Alcohol (R-OH)Nucleophilic SubstitutionEther (R-O-CH₂-BT)
Thiol (R-SH)Nucleophilic SubstitutionThioether (R-S-CH₂-BT)
Amine (R-NH₂)Nucleophilic SubstitutionAmine (R-NH-CH₂-BT)
Carboxylate (R-COO⁻)Nucleophilic SubstitutionEster (R-COO-CH₂-BT)
BT refers to the 6-nitrobenzo[d]thiazole moiety.

Applications in the Preparation of Advanced Luminescent or Chromophoric Scaffolds

Benzothiazole derivatives are a well-established class of compounds used in the development of materials with interesting optical properties, including strong luminescence. nih.govrsc.orgresearchgate.net These properties are tunable based on the nature and position of substituents on the benzothiazole ring system.

This compound serves as a key precursor in this field. It does not typically act as the final luminescent material itself but rather as a crucial building block. The reactive 2-chloromethyl group allows for its covalent incorporation into larger, more complex molecular or polymeric structures. nih.gov Researchers can synthesize novel materials by attaching this nitrobenzothiazole unit to other molecular fragments, thereby creating sophisticated scaffolds with tailored photophysical properties.

The presence of the nitro group at the 6-position profoundly influences the electronic and, consequently, the optical properties of the resulting scaffold. As a strong electron-withdrawing group, it can:

Shift the absorption and emission spectra to longer wavelengths (a bathochromic or red shift).

Enhance intramolecular charge-transfer (ICT) characteristics, which is a key mechanism in many fluorescent probes and materials.

Modulate the quantum yield of fluorescence.

By strategically combining the this compound unit with electron-donating groups through synthetic reactions at the chloromethyl position, chemists can design advanced chromophores and fluorophores for applications in fields like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Contribution to Methodological Advancements in Organic Synthesis

Beyond its role as a structural component, this compound and its parent scaffold are central to the exploration of new synthetic methods.

Exploration of Radical Relay Strategies with Benzothiazole Substrates

Radical relay reactions represent an efficient strategy in organic synthesis where a radical character is passed along a molecule or between molecules in a cascade, enabling the formation of complex bonds in a single step. Benzothiazolines, the reduced form of benzothiazoles, have been identified as highly effective radical transfer reagents. mdpi.com

The general mechanism often involves the single-electron oxidation of a benzothiazoline (B1199338) to form a benzothiazoline radical cation. This intermediate can then fragment, releasing a radical species that participates in the desired chemical transformation. mdpi.com The presence of substituents on the benzothiazole ring can significantly impact the stability of these radical intermediates and the efficiency of the relay process. The 6-nitro group in this compound, due to its strong electron-withdrawing nature, would be expected to influence the electronic environment of the heterocyclic system, thereby modulating its reactivity in such radical processes. While studies may not use this exact compound, the principles derived from research on substituted benzothiazoles are directly applicable to understanding its potential role in advancing radical relay methodologies.

Table 2: Key Steps in Benzothiazoline-Mediated Radical Transfer

StepProcessDescription
1. Activation Single-Electron Transfer (SET)A photocatalyst or chemical oxidant oxidizes the benzothiazoline to its radical cation.
2. Fragmentation Radical ReleaseThe radical cation fragments, releasing a carbon-centered radical (e.g., from the 2-position).
3. Propagation Radical AdditionThe released radical adds to a substrate, such as a Michael acceptor, propagating the reaction.
4. Termination Product FormationThe resulting radical intermediate is reduced and protonated to yield the final product.
Based on the general mechanism described for benzothiazoline radical transfer reagents. mdpi.com

Utilization in Decarboxylative Halogenation Contexts

Decarboxylative halogenation is a class of reactions where a carboxylic acid is converted into an organic halide with the loss of carbon dioxide. nih.gov This transformation, historically known as the Hunsdiecker reaction, has seen significant modern advancements using catalytic methods that proceed via radical intermediates. pku.edu.cnprinceton.edu

In this context, this compound itself is not the substrate for decarboxylation. Instead, the utility of the benzothiazole scaffold is demonstrated by considering a related precursor, such as 6-nitrobenzo[d]thiazole-2-carboxylic acid . Such a compound is an ideal substrate for modern decarboxylative halogenation protocols.

Recent methodologies have shown that (hetero)aryl carboxylic acids, including thiazole-based acids, can be efficiently converted to their corresponding halides. princeton.edu Applying these methods to a benzothiazole carboxylic acid would provide a direct route to 2-halo-benzothiazole derivatives. These halogenated products are exceptionally versatile synthetic intermediates, which can then be used in a wide array of cross-coupling reactions to introduce further complexity at the 2-position. Therefore, the benzothiazole core structure is an important scaffold for developing and demonstrating the scope of these powerful decarboxylative C-C bond cleavage and C-X bond formation reactions.

Computational and Theoretical Investigations of 2 Chloromethyl 6 Nitrobenzo D Thiazole

Electronic Structure and Molecular Orbital Analysis

The electronic character of 2-Chloromethyl-6-nitrobenzo[d]thiazole is largely dictated by the interplay of its constituent functional groups: the electron-withdrawing nitro group (-NO₂) and the chloromethyl group (-CH₂Cl) attached to the benzothiazole (B30560) core. Theoretical studies on related benzothiazole derivatives, often employing Density Functional Theory (DFT), help in understanding this complex electronic environment.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For similar aromatic heterocyclic systems, the HOMO is typically a π-orbital distributed across the fused ring system, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is also a π*-antibonding orbital, and its energy and localization point to the molecule's ability to accept electrons.

In this compound, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of both the HOMO and LUMO, making the molecule more susceptible to nucleophilic attack and more resistant to oxidation. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity. For many benzothiazole derivatives, this energy gap is a subject of computational investigation to understand their reactivity profiles. scirp.org

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can elucidate the electronic structure. NBO analysis provides insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds. For instance, in related molecules, NBO analysis has been used to quantify the charge transfer between different parts of the molecule, revealing the electronic push-pull effects that govern its properties. scirp.org

Table 1: Calculated Electronic Properties of a Model Benzothiazole System

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy-2.3 eVRepresents the energy of the lowest energy unoccupied orbital, a key site for electron acceptance.
HOMO-LUMO Gap4.2 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DA significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions.

Note: The data in this table is illustrative and based on typical values for similar nitro-substituted aromatic heterocycles. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Molecular Geometry Studies

The three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately predicted using computational methods. The benzothiazole core is an essentially planar bicyclic system. The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the chloromethyl group to the thiazole (B1198619) ring.

Conformational analysis studies would typically involve rotating the C-C bond between the thiazole ring and the chloromethyl group to identify the most stable conformer (the one with the lowest energy). This is crucial as the molecule's conformation can significantly impact its reactivity and biological activity. The steric and electronic interactions between the chloromethyl group and the adjacent atoms of the thiazole ring would be the determining factors for the preferred conformation.

Geometric parameters such as bond lengths and angles can be optimized using computational methods like DFT. These calculated geometries can then be compared with experimental data from X-ray crystallography if available. For the benzothiazole core, the bond lengths would exhibit a pattern of alternating single and double bond character, indicative of its aromatic nature. The presence of the electron-withdrawing nitro group and the chloromethyl substituent would be expected to cause minor perturbations in the geometry of the benzothiazole ring compared to the unsubstituted parent molecule.

Table 2: Predicted Geometrical Parameters for the Benzothiazole Core

ParameterPredicted Value
C-S Bond Length (Thiazole)1.75 Å
C=N Bond Length (Thiazole)1.30 Å
C-N Bond Length (Thiazole)1.39 Å
C-C Bond Length (Benzene)1.39 - 1.41 Å
C-N-O Bond Angle (Nitro)~118°
C-C-Cl Bond Angle (Chloromethyl)~110°

Note: These values are typical for similar structures and would need to be confirmed by specific calculations for this compound.

Theoretical Studies on Reaction Mechanisms and Transition States of its Transformations

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key reactive site is the chloromethyl group, which is susceptible to nucleophilic substitution reactions.

Computational studies can model the reaction pathway of, for instance, the substitution of the chlorine atom by a nucleophile. This would involve calculating the energies of the reactants, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and is of particular interest as its energy determines the activation energy and thus the rate of the reaction.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, IR vibrational modes)

Computational methods are widely used to predict and help interpret spectroscopic data. For this compound, this can include predicting its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of peaks to specific protons and carbon atoms in the molecule. The electron-withdrawing nitro group is expected to have a significant deshielding effect on the protons and carbons of the benzene (B151609) ring, shifting their signals to higher ppm values.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. Each calculated mode can be animated to visualize the atomic motions, which is invaluable for assigning the absorption bands in an experimental IR spectrum to specific functional groups and vibrational motions (e.g., C-H stretching, N-O stretching of the nitro group, C-Cl stretching). For benzothiazole derivatives, characteristic IR bands for the aromatic C-H stretching are expected in the 3100-3000 cm⁻¹ region, while the C=N stretching of the thiazole ring typically appears around 1600 cm⁻¹. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

SpectrumPredicted FeatureAssignment
¹H NMR~8.0-9.0 ppmAromatic protons on the nitro-substituted ring
¹H NMR~5.0 ppmMethylene (B1212753) protons (-CH₂Cl)
¹³C NMR~110-150 ppmAromatic carbons
¹³C NMR~45 ppmMethylene carbon (-CH₂Cl)
IR~1520-1560 cm⁻¹Asymmetric NO₂ stretch
IR~1340-1380 cm⁻¹Symmetric NO₂ stretch
IR~700-800 cm⁻¹C-Cl stretch

Note: These are estimated values based on the known effects of the functional groups and data from related compounds.

Conclusion and Future Directions in 2 Chloromethyl 6 Nitrobenzo D Thiazole Research

Summary of Current Understanding and Key Methodologies

Research into 2-Chloromethyl-6-nitrobenzo[d]thiazole has established it as a versatile heterocyclic building block. Its structure, featuring a reactive chloromethyl group at the 2-position and a strong electron-withdrawing nitro group on the benzene (B151609) ring, dictates its chemical behavior and utility in organic synthesis.

The current understanding of this compound is primarily centered on its synthesis and subsequent reactions. The synthesis generally involves multi-step sequences, often starting from substituted anilines. A common conceptual pathway begins with the formation of the 2-amino-6-nitrobenzothiazole (B160904) core, which is then chemically modified to introduce the chloromethyl group. The reactivity of this compound is dominated by the lability of the chlorine atom in the chloromethyl group, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, serving as a cornerstone for creating diverse molecular architectures. The nitro group significantly influences the electronic properties of the benzothiazole (B30560) system and offers a handle for further transformations, such as reduction to an amino group, enabling secondary derivatization.

Key methodologies for the synthesis and transformation of related benzothiazole compounds often rely on transition metal catalysis, with copper, palladium, and ruthenium being prominent examples for ring formation and cross-coupling reactions. nih.gov

Table 1: Summary of Key Chemical Features and Methodologies

FeatureDescriptionCommon Methodologies
Core Synthesis Formation of the 6-nitrobenzothiazole (B29876) scaffold.Cyclization of nitro-substituted anilines with thiocyanates or other sulfur-containing reagents.
Functionalization Introduction of the C1 side chain at the 2-position.Derivatization from a 2-amino or 2-mercapto precursor.
Primary Reactivity Nucleophilic substitution at the chloromethyl group.Reaction with amines, thiols, alcohols, azides, and other nucleophiles.
Secondary Reactivity Modification of the nitro group.Reduction to an amine group, enabling further acylation, alkylation, or diazotization reactions.

Identification of Remaining Challenges in Synthesis and Reactivity Control

Despite its utility, significant challenges persist in the synthesis and handling of this compound. A primary hurdle is the development of efficient, atom-economical, and environmentally benign synthetic routes. Many current procedures for benzothiazole synthesis involve harsh reaction conditions, toxic reagents, or expensive metal catalysts, which are significant drawbacks. researchgate.net

Controlling the reactivity of this polyfunctional molecule presents another major challenge. The high reactivity of the chloromethyl group, while advantageous for introducing new functionalities, can also lead to undesired side reactions or instability, complicating purification and handling. Furthermore, achieving selective transformations can be difficult. For instance, performing a reaction at a different position of the benzothiazole ring without affecting the chloromethyl or nitro groups requires carefully designed strategies and orthogonal protecting groups. The presence of the strong deactivating nitro group can also render the benzene portion of the molecule less reactive towards certain electrophilic aromatic substitutions, limiting some avenues of derivatization.

Table 2: Key Challenges in this compound Chemistry

Challenge AreaSpecific Issues
Synthesis Reliance on multi-step procedures with potentially low overall yields.
Use of hazardous reagents and solvents.
Need for expensive or toxic heavy metal catalysts. researchgate.net
Reactivity Control Managing the high reactivity of the chloromethyl group to prevent side products.
Achieving regioselectivity in reactions involving the benzothiazole ring system.
Overcoming the deactivating effect of the nitro group for certain transformations.
Green Chemistry Minimizing waste and improving the overall environmental footprint of the synthesis.

Prospective Areas for Future Chemical Research and Synthetic Applications

The future for this compound is promising, particularly as a scaffold for constructing complex molecules with potential applications in medicinal chemistry and materials science. The benzothiazole core is a well-known privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. pcbiochemres.com

Future research will likely focus on leveraging the dual reactivity of the molecule. The chloromethyl group can act as an anchor point to attach the benzothiazole moiety to various substrates, while the nitro group can be converted into an amine, providing a secondary site for modification. This "two-directional" derivatization strategy allows for the rapid generation of diverse chemical libraries. These libraries can be screened for biological activity, potentially leading to the discovery of new therapeutic agents. For example, derivatives could be designed as novel kinase inhibitors or antimicrobial agents, fields where benzothiazoles have shown considerable promise. nih.govderpharmachemica.com

In materials science, the rigid, aromatic structure of the benzothiazole core, combined with the potential for extensive functionalization, makes it an attractive candidate for the development of novel organic semiconductors, dyes, and fluorescent probes.

Potential for Novel Reaction Discovery and Catalyst Development

The challenges associated with the synthesis of this compound highlight a clear need for innovation in reaction methodology and catalysis. A key goal is the development of one-pot syntheses or tandem reactions that can construct and functionalize the benzothiazole core in a single, efficient operation. nih.gov

There is significant potential for the development of novel catalytic systems that are more efficient, selective, and sustainable. This includes the design of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, which offer advantages like easy recovery and recyclability. researchgate.net Electrosynthesis also represents an environmentally benign and energy-efficient approach for driving the necessary cyclization and functionalization reactions under mild conditions. researchgate.net

Future research could also explore C-H activation reactions as a more direct and atom-economical method for functionalizing the benzothiazole ring, bypassing the need for pre-installed reactive handles like the chloromethyl group. The development of catalysts that can selectively activate specific C-H bonds on the benzothiazole nucleus in the presence of other reactive functional groups would represent a major advance in the field. This would open up new, more efficient pathways to novel derivatives of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloromethyl-6-nitrobenzo[d]thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with halogenation and nitration of the benzothiazole core. Chlorinating agents (e.g., SOCl₂) and nitration mixtures (HNO₃/H₂SO₄) are critical. For example, refluxing in DMSO under controlled temperature (80–100°C) for 12–18 hours improves intermediate stability. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (water-ethanol) enhances purity (65–85% yields). Monitoring reaction progress with TLC and optimizing stoichiometry of nitro-group introduction are key to minimizing byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the chloromethyl and nitro substituents’ positions on the benzothiazole ring. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. What stability and storage considerations are critical for this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitro group’s electron-withdrawing effects. Store in amber vials under inert gas (N₂/Ar) at −20°C. Regular stability checks via NMR over 6-month intervals are advised. Decomposition products (e.g., nitro-reduced amines) can be identified using LC-MS .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl or nitro positions affect bioactivity, particularly in anticancer applications?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by increasing DNA intercalation. Chloromethyl groups improve membrane permeability. For example, replacing the nitro group with amino reduces activity against A549 lung cancer cells (IC₅₀ shifts from 1.2 µM to >50 µM). Computational docking (e.g., AutoDock Vina) predicts binding affinity to topoisomerase II, guiding rational modifications .

Q. What contradictions exist in reported biological activities of thiazole derivatives, and how can researchers resolve them?

  • Methodological Answer : Discrepancies in antimicrobial vs. anticancer efficacy arise from assay variability (e.g., broth microdilution vs. MTT assays). For instance, this compound shows potent anti-Candida activity (MIC = 4 µg/mL) but weak antibacterial effects. Standardizing protocols (CLSI guidelines) and cross-testing in orthogonal assays (e.g., time-kill kinetics) resolve such inconsistencies. Meta-analyses of published IC₅₀/MIC data are recommended .

Q. How can computational methods predict interactions of this compound with biological targets, such as microbial enzymes or cancer receptors?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy calculations (MM-PBSA/GBSA) model binding stability. Virtual screening identifies analogs with improved ADME profiles. For example, NPC41982 (a thiazole derivative) showed superior glide scores (−9.2 kcal/mol) compared to reference compounds against tuberculosis targets. Trajectory analysis validates target engagement mechanisms .

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